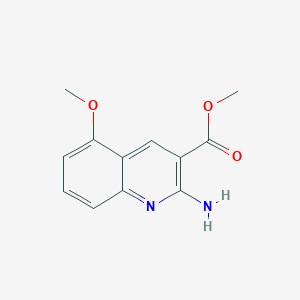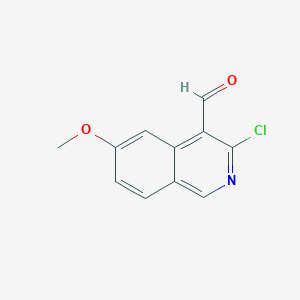
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H10Br2N2O4 and a molecular weight of 382.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two bromine atoms and two ester groups. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the bromination of pyrazine-2,5-dicarboxylic acid, followed by esterification with ethanol under acidic conditions . The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl pyrazine-2,5-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of diethyl pyrazine-2,5-dicarboxylate.
Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atoms and ester groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of two bromine atoms and two ester groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and medicinal research .
Eigenschaften
Molekularformel |
C10H10Br2N2O4 |
|---|---|
Molekulargewicht |
382.01 g/mol |
IUPAC-Name |
diethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2N2O4/c1-3-17-9(15)5-7(11)14-6(8(12)13-5)10(16)18-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
PEVXQDKZIBENER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Br)C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/no-structure.png)


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)





